5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of certain protein kinases. This compound is classified under the pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound's unique structure incorporates both a tert-butyl group and an ethoxy-substituted quinoline moiety, contributing to its pharmacological profile.
5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide falls into the category of pyrazole carboxamides, which are characterized by the presence of a pyrazole ring and a carboxamide functional group. This classification is significant as it relates to the compound's mechanism of action and potential therapeutic uses.
The synthesis of 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide typically involves several steps that include the formation of the pyrazole ring followed by functionalization with the ethoxyquinoline moiety. The synthetic pathway may include:
The synthesis may utilize various reagents such as di-tert-butyl dicarbonate for protecting groups, and solvents like dimethylformamide or pyridine to facilitate reactions . Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of synthesized compounds.
The molecular formula for 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide is C19H23N5O2. Its structure features:
The molecular weight of this compound is approximately 353.42 g/mol . The structural configuration contributes to its biological activity, particularly in inhibiting specific enzymes.
The compound can participate in various chemical reactions typical for pyrazole derivatives, including:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .
The mechanism of action for 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide primarily involves inhibition of cyclin-dependent kinases (CDKs) or other related protein kinases. This inhibition can disrupt cell cycle progression in cancerous cells, leading to apoptosis.
Studies have shown that similar compounds exhibit IC50 values in low micromolar ranges against specific targets, indicating potent biological activity .
The compound is typically a solid at room temperature with a melting point that varies based on purity but generally falls within a specific range indicative of crystalline materials.
Key chemical properties include:
Relevant analyses include thermodynamic stability assessments using computational chemistry techniques .
5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1H-Pyrazole-4-Carboxamide has potential applications in:
The 5-aminopyrazole-4-carboxamide (AC) scaffold emerged in the 1990s as a versatile pharmacophore for kinase inhibition, with early applications focused on mammalian kinases like cyclin-dependent kinases. The unsubstituted core structure (CAS 186190-79-4) served as a synthetic precursor for structure-activity relationship (SAR) exploration [9]. Key medicinal chemistry milestones were achieved through systematic N1 and C3 substitutions that transformed this scaffold into a potent antiparasitic chemotype. The introduction of a tert-butyl group at the N1 position significantly enhanced metabolic stability by sterically shielding the pyrazole ring from oxidative degradation, while the ethoxyquinoline moiety at C3 provided optimal spatial geometry for hydrophobic interactions within parasitic kinase targets [7] [4].
Table 1: Historical Development of 5-Aminopyrazole-4-Carboxamide-Based Therapeutics
Year Range | Key Structural Development | Therapeutic Significance |
---|---|---|
1990-2010 | Unsubstituted AC scaffold (CAS 186190-79-4) | Base pharmacophore for kinase inhibitor exploration |
2012-2015 | N1-tert-butyl derivatives | Enhanced metabolic stability and kinase selectivity |
2015 | C3-(7-ethoxyquinolin-3-yl) optimization | Selective inhibition of apicomplexan CDPK enzymes; BKI-1517 (CAS 1493524-11-0) identified |
2019-2023 | Hydroxyalkyl modifications at N1 | Reduced cardiotoxicity while maintaining antiparasitic efficacy (BKI-1708, BKI-1770 analogs) |
The breakthrough for cryptosporidiosis therapy came when the specific molecular hybrid 5-amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide (BKI-1517, CAS 1493524-11-0) was synthesized and characterized. This compound exhibited a 50 nM half-maximal effective concentration (EC₅₀) against Cryptosporidium parvum in HCT-8 cell cultures – representing a >100-fold potency improvement over earlier AC derivatives [2] [6]. Crystallographic studies revealed that the 7-ethoxyquinoline moiety enabled optimal π-stacking interactions within the hydrophobic pocket of C. parvum calcium-dependent protein kinase 1 (CpCDPK1), while the carboxamide group formed critical hydrogen bonds with the kinase's hinge region [7]. Subsequent optimization focused on maintaining this potency while improving safety profiles, leading to next-generation compounds like BKI-1708 (8 mg/kg efficacy in murine models) featuring polar hydroxyl groups that reduced cardiovascular liabilities [4].
The molecular hybridization of quinoline and pyrazole pharmacophores in 5-amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide creates synergistic mechanisms against apicomplexan parasites. The 7-ethoxyquinoline moiety specifically exploits a unique hydrophobic pocket in CpCDPK1 that is absent in mammalian kinases. This structural feature results from the evolutionary loss of a gatekeeper residue (phenylalanine in mammalian kinases), creating a deep hydrophobic cavity that accommodates the ethoxyquinoline group with high affinity [2] [7]. Concurrently, the 5-aminopyrazole-4-carboxamide core functions as an ATP-mimetic scaffold that competitively occupies the nucleotide binding site. The carboxamide group forms dual hydrogen bonds with the hinge region backbone atoms (Cys148 and Gly146 in CpCDPK1), while the tert-butyl substituent at N1 induces conformational strain that enhances selectivity for parasitic over human kinases [4] [10].
Table 2: Structural Components and Their Antiparasitic Roles
Molecular Component | Structural Feature | Biological Function in Antiparasitic Activity |
---|---|---|
7-Ethoxyquinoline moiety | Hydrophobic aromatic extension | Exploits enlarged hydrophobic pocket in CpCDPK1; enables π-stacking with Phe128 |
5-Aminopyrazole-4-carboxamide | ATP-mimetic core | Competes with ATP binding; hydrogen bonds with hinge region (Cys148, Gly146) |
N1-tert-butyl group | Sterically bulky alkyl substituent | Enhances metabolic stability; induces selective conformation in kinase binding cleft |
C4-Carboxamide | Hydrogen bond donor/acceptor | Forms critical hydrogen bonds with Glu120 and backbone amides in catalytic loop |
This hybridization strategy achieves dual-stage inhibition of Cryptosporidium parasites: The compound blocks sporozoite invasion (IC₅₀ = 0.41-0.73 μM) and intracellular development by disrupting calcium-dependent signaling pathways essential for microneme secretion and gliding motility [2] [4]. In vivo validation demonstrated that BKI-1517 cured 83.3% (5/6) of chronically infected SCID/beige mice at 120 mg/kg/day dosing for five days, significantly reducing oocyst shedding quantified via qPCR of stool samples [2]. Molecular hybridization further enabled rational optimization of physicochemical properties – the logP of 3.2 balances membrane permeability and aqueous solubility, while the molecular weight (353.42 g/mol) adheres to Lipinski's Rule of Five for oral bioavailability [1] [6].
Table 3: Key Antiparasitic Hybrid Analogs and Their Efficacy
Compound | Structural Variation | C. parvum EC₅₀ (μM) | CDPK1 IC₅₀ (nM) | Murine Model Efficacy |
---|---|---|---|---|
BKI-1517 | 7-Ethoxyquinoline, N1-tBu | 0.05 | 0.7 | 83.3% cure at 120 mg/kg QD×5 |
BKI-1708 | 7-Cyclopropoxyquinoline, N1-OH | 0.41 | 0.0007 | 100% reduction at 8 mg/kg QD×5 |
BKI-1770 | 6-Ethoxynaphthyl, N1-OH | 0.73 | 0.0034 | 97% reduction at 30 mg/kg BID×5 |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: